N-icosanoylsphingosine

Vue d'ensemble

Description

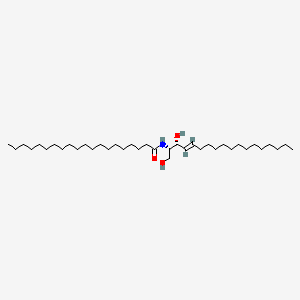

N-icosanoylsphingosine is a type of N-acylsphingosine where the ceramide N-acyl group is specified as eicosanoyl. It is a ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. This compound is known for its role as a metabolite in both humans and mice .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-icosanoylsphingosine can be synthesized through the acylation of sphingosine with icosanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the fatty acid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar acylation reactions, optimized for yield and purity. This might include the use of automated synthesis equipment and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-icosanoylsphingosine can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized ceramides.

Reduction: This can convert the compound into dihydroceramides.

Substitution: This can involve the replacement of functional groups on the sphingosine backbone.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

- Oxidized ceramides

- Dihydroceramides

- Substituted ceramides with various functional groups

Applications De Recherche Scientifique

N-icosanoylsphingosine, a long-chain sphingolipid, has garnered attention in scientific research due to its diverse applications in various fields, particularly in cell biology, cancer research, and neurobiology. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Cancer Research

This compound has been studied for its potential role in cancer therapy. Research indicates that sphingolipids can induce apoptosis in cancer cells, making them targets for treatment strategies.

- Mechanism of Action : Sphingolipids, including this compound, can modulate cell signaling pathways that lead to programmed cell death. For example, they influence the balance between pro-apoptotic and anti-apoptotic signals within the cell .

- Case Study : In a study involving human colon cancer cells (HCT-116), this compound was shown to significantly enhance apoptosis rates compared to untreated controls. Cells treated with this compound exhibited increased caspase activation and DNA fragmentation, hallmarks of apoptosis .

Neurobiology

This compound has implications in neurobiology, particularly concerning neuroprotection and neuroinflammation.

- Neurotrophic Factor Secretion : Research has demonstrated that this compound can stimulate the secretion of brain-derived neurotrophic factor (BDNF) from microglia, which is essential for neuronal survival and growth . This suggests its potential use in neurodegenerative disease models.

- Case Study : A study highlighted the ability of this compound to enhance BDNF secretion without inducing harmful inflammatory cytokines such as tumor necrosis factor-alpha or interleukin-1beta. This property positions it as a candidate for therapies aimed at mitigating neuroinflammation while promoting neuronal health .

Cell Signaling and Membrane Dynamics

This compound plays a significant role in modulating cellular membrane properties and signaling pathways.

- Cell Cycle Regulation : It has been observed that sphingolipids can arrest the cell cycle at specific phases (G2/M), which can be exploited to control cell proliferation .

-

Data Table: Effects on Cell Cycle Phases

Treatment G0/G1 Phase (%) G2/M Phase (%) Control 47.7 8.1 This compound 14.8 26.0

Inflammation and Immune Response

The compound also shows promise in modulating immune responses through its effects on inflammatory pathways.

Mécanisme D'action

N-icosanoylsphingosine exerts its effects primarily through its role in cellular signaling pathways. It can interact with various molecular targets, including protein kinases and phosphatases, influencing processes such as cell growth, differentiation, and apoptosis. The exact pathways involved can vary depending on the specific biological context .

Comparaison Avec Des Composés Similaires

- N-eicosanoylsphingosine 1-phosphate

- N-acylsphingosine

- N-eicosanoylsphing-4-enine

Comparison: N-icosanoylsphingosine is unique due to its specific fatty acid chain length (icosanoyl). This influences its physical properties and biological activities compared to other ceramides with different fatty acid chains. For example, N-eicosanoylsphingosine 1-phosphate has an additional phosphate group, which significantly alters its solubility and function in biological systems .

Activité Biologique

N-icosanoylsphingosine, also known as C20-ceramide, is a long-chain sphingolipid that has garnered attention for its diverse biological activities. This compound is part of a broader family of ceramides that play critical roles in cellular signaling, apoptosis, and various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of Ceramide Biology

Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are integral components of cell membranes and serve as signaling molecules in various cellular processes. Ceramides can influence cell proliferation, differentiation, and apoptosis through several pathways:

- Cell Signaling : Ceramides act as second messengers in signaling pathways that regulate cell growth and apoptosis.

- Apoptosis Induction : They can trigger programmed cell death by activating caspases and other apoptotic factors.

- Inflammation : Ceramides are involved in inflammatory responses and can modulate immune cell activity.

- Apoptosis Induction : this compound has been shown to induce apoptosis in various cancer cell lines. It activates caspase cascades, leading to cell death. For instance, studies indicate that ceramide analogs can increase reactive oxygen species (ROS) levels, which are critical mediators of apoptosis .

- Cell Cycle Regulation : This compound can induce cell cycle arrest at the G1 phase. Research has demonstrated that this compound treatment leads to an accumulation of cyclin D1, a key regulator of the G1/S transition .

- Inhibition of Cell Migration : this compound has been observed to inhibit the migration of cancer cells, which is crucial for preventing metastasis. This effect is particularly significant in non-small-cell lung cancer (NSCLC) cells .

Comparative Biological Activity

The biological activity of this compound can be compared with other ceramide analogs to highlight its unique properties:

| Ceramide Type | Apoptosis Induction | Cell Cycle Arrest | Migration Inhibition |

|---|---|---|---|

| This compound (C20) | High | G1 Phase | Moderate |

| N-octanoyl-D-sphingosine (C8) | Moderate | G1 Phase | Low |

| D-threo-C8-Ceramide | High | G0/G1 Phase | High |

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on human lung cancer cells (H1299). The results showed that treatment with this ceramide led to significant increases in apoptotic markers and ROS levels. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

Case Study 2: Neuroblastoma Cells

Another study focused on neuroblastoma cells and demonstrated that this compound could induce growth arrest through modulation of sphingolipid metabolism. The findings suggested that this compound could alter the balance between ceramide and sphingosine-1-phosphate, impacting cell survival and proliferation .

Therapeutic Implications

The biological activities of this compound make it a promising candidate for therapeutic applications:

- Cancer Therapy : Given its ability to induce apoptosis and inhibit migration in cancer cells, this compound could be developed as an adjunct therapy for various malignancies.

- Inflammatory Diseases : Its role in modulating inflammatory responses suggests potential applications in treating conditions characterized by chronic inflammation.

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBWIAOWSABHFI-NUKVNZTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H75NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7344-02-7 | |

| Record name | Cer(d18:1/20:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.